![molecular formula C18H18ClN3O3 B2960142 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea CAS No. 887466-25-3](/img/structure/B2960142.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
This compound is a urea derivative, containing a pyrrolidinone ring and phenyl groups. Urea derivatives are known for their wide range of biological activities, and the presence of the pyrrolidinone ring could potentially enhance its biological activity. The phenyl groups, one of which is chlorinated and the other methoxylated, could contribute to the lipophilicity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. For instance, 4-methoxyphenyl isocyanate could react with a suitable amine to form the urea linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar urea linkage could enhance its solubility in polar solvents, while the phenyl rings could increase its lipophilicity .properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHJDYXCWNYGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea |
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